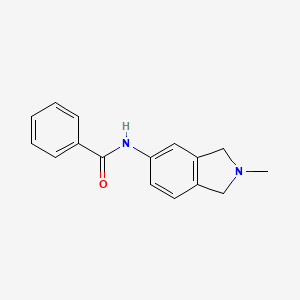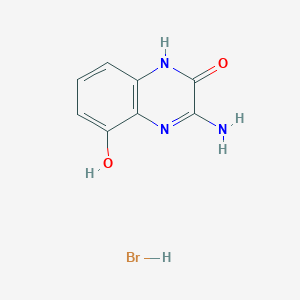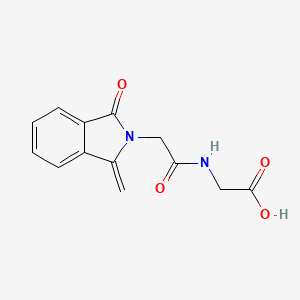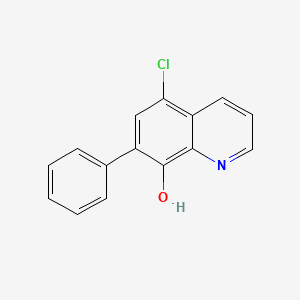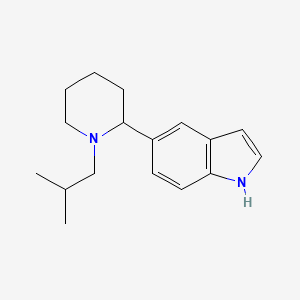
5-(1-Isobutylpiperidin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Isobutylpiperidin-2-yl)-1H-indole is a complex organic compound that features a piperidine ring substituted with an isobutyl group and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isobutylpiperidin-2-yl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the isobutyl group. The final step involves the formation of the indole ring through cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Isobutylpiperidin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halides, sulfonates, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
5-(1-Isobutylpiperidin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Isobutylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact pathways and molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-Isobutyl-2-piperidinyl)-N,N-diisopropyl-2-pyridinamine
- Other substituted piperidine-indole derivatives
Uniqueness
5-(1-Isobutylpiperidin-2-yl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H24N2 |
|---|---|
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
5-[1-(2-methylpropyl)piperidin-2-yl]-1H-indole |
InChI |
InChI=1S/C17H24N2/c1-13(2)12-19-10-4-3-5-17(19)15-6-7-16-14(11-15)8-9-18-16/h6-9,11,13,17-18H,3-5,10,12H2,1-2H3 |
Clave InChI |
CJHWZHNNAXWPOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCCCC1C2=CC3=C(C=C2)NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


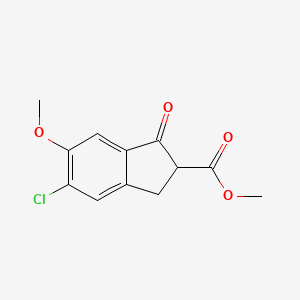
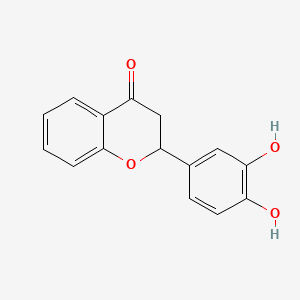
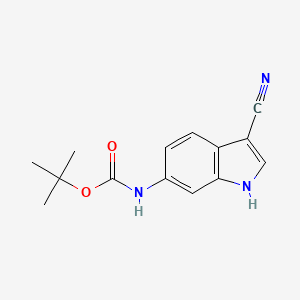
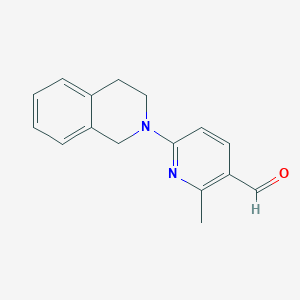

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)

![6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11860479.png)
